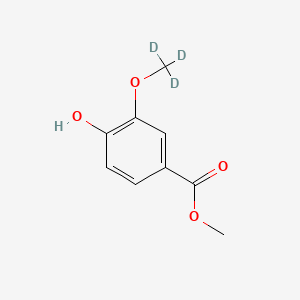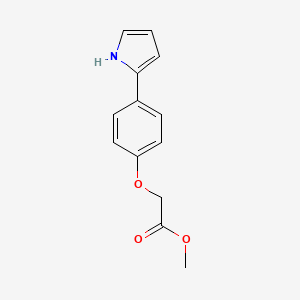
RH 795
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RH 795 is a fast-responding potentiometric probe primarily used for functional imaging of neurons . It is a styryl dye that is spectrally similar to RH414, but exhibits different physiological effects during staining . For instance, RH414 causes arterial constriction during cortex staining, while RH795 does not .
Physical And Chemical Properties Analysis
RH 795 is an orange-red solid that is soluble in water . It has an excitation/emission wavelength of 530/712 nm in methanol . In cell membranes, the spectra of styryl dyes like RH 795 are typically blue-shifted by as much as 20 nm for absorption or excitation and 80 nm for emission .Applications De Recherche Scientifique
Biofield Therapies and Reconnective Healing (RH)
Rice Husk (RH) and Rice Husk Ash (RHA) in Ceramics and Battery Applications
Rice husk (RH) and rice husk ash (RHA) are by-products of rice milling, rich in amorphous silica, and have been used in various fields including the manufacture of ceramics and battery materials. RHA, in particular, is a valuable alternative to conventional silica sources for producing value-added ceramics due to its high silica content. The amorphous silica derived from RH/RHA is critical for manufacturing different silicates, zeolites, catalysts, nanocomposite, cement, and other materials. Silica nanomaterials produced from RH have been used in lithium-ion battery (LIB) applications, showing promising results when integrated into 3D conductive matrices like carbon nanotubes (CNTs) (Hossain, Mathur, & Roy, 2018); (Shen, 2017).
Rice Husk in Sustainable Management and Industrial Applications
RH has been focused on as an abundant agro-based residue in sustainable management and various industrial applications. It has shown potential in construction, energy production, water purification, and soil stabilization. Silica being the dominant content in RH and RHA has attracted interest among researchers to develop high-strength composite materials, porous nanomaterials, renewable energy precursors, and soil stabilizing biochars. Utilization of RH in composite materials as an alternative in building and construction is promising due to its lightweight, low cost, and environmentally friendly nature. However, further research on physical and chemical treatment to improve fiber-polymer interaction is needed (Geethakarthi, 2021); (Arjmandi, Hassan, Majeed, & Zakaria, 2015).
Rhodium (Rh) in Hydrogen Production and Catalysis
Rhodium (Rh) has been used as a catalyst for hydrogen production through ethanol reforming. It has shown promising results due to its activity and selectivity towards the main product of methanation, making it reliable for industrial applications. Supported and modified Rh-based catalysts have demonstrated acceptable performance at low temperatures, especially in COx hydrogenation to methane (Ni, Leung, & Leung, 2007); (Sharifian & Asasian-Kolur, 2020).
Propriétés
Numéro CAS |
172807-13-5 |
|---|---|
Nom du produit |
RH 795 |
Formule moléculaire |
C26H39Br2N3O2 |
Poids moléculaire |
585.42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





